molecular formula C20H17N3OS B2983720 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034344-74-4

2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2983720
CAS No.: 2034344-74-4
M. Wt: 347.44
InChI Key: NSRKZWHJTQOHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 2034344-74-4) is a heterocyclic acetamide derivative of interest in medicinal chemistry and chemical biology research. The compound features a unique molecular architecture that combines an indole ring, linked via an acetamide group, to a pyridinylmethyl moiety substituted with a thiophene ring . This specific arrangement of nitrogen- and sulfur-containing heterocycles makes it a valuable building block for the synthesis of more complex molecules and provides a potential scaffold for investigating interactions with various biological macromolecules . The molecular formula of the compound is C20H17N3OS, and it has a molecular weight of 347.43 g/mol . Its structural features are characteristic of compounds studied for their potential in diverse research areas. Indole derivatives are a well-known class of compounds in pharmaceutical research, with some analogues being investigated for antibacterial activity against challenging pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, structurally related N-phenyl acetamide derivatives containing an indole ring have been identified as novel inhibitors in virology research, showing excellent activity against viruses like Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) in vitro . This compound is provided for research purposes to support these and other exploratory investigations. Please note: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-indol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-19(13-23-10-7-15-4-1-2-6-18(15)23)22-12-16-5-3-9-21-20(16)17-8-11-25-14-17/h1-11,14H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKZWHJTQOHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole precursor, various functional groups are introduced through electrophilic substitution reactions.

    Thiophene and Pyridine Integration: The thiophene and pyridine rings are synthesized separately and then coupled with the indole derivative using cross-coupling reactions such as Suzuki or Heck reactions.

    Final Coupling: The final step involves the coupling of the indole-thiophene-pyridine intermediate with acetamide under specific conditions, often using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related acetamide derivatives:

Compound Name Molecular Weight Key Substituents Melting Point (°C) Notable Features
Target Compound : 2-(1H-Indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide ~363.4 (est.) Thiophen-3-yl, pyridin-3-ylmethyl Not reported Combines indole, pyridine, and thiophene; potential for enhanced π interactions
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide 278.34 Phenylethyl Not reported Chiral center; crystallizes in orthorhombic P212121 space group
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide ~256.7 5-Chlorothiophen-2-yl, pyridin-3-yl Not reported Demonstrated binding affinity (−22 kcal/mol) to SARS-CoV-2 Mpro
N-(Pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide ~435.5 Tosyl (p-toluenesulfonyl), pyridin-3-ylmethyl Not reported Tosyl group enhances steric bulk and may reduce solubility
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide 521.6 Sulfonyl, trifluoromethylphenyl, piperidinyl Not reported High molecular weight; fluorinated group improves metabolic stability

Key Observations :

  • Pyridine-containing analogs (e.g., 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide) exhibit strong binding to enzymes like SARS-CoV-2 Mpro due to interactions with HIS163 and ASN142 .

Biological Activity

2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates an indole ring, a thiophene ring, and a pyridine ring, which are known for their diverse biological effects.

Chemical Structure

The compound can be represented by the following molecular formula:

C19H18N4OSC_{19}H_{18}N_{4}OS

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate several biological pathways, which may lead to therapeutic effects such as anti-inflammatory and anticancer activities. The specific mechanisms through which this compound exerts its effects are still under investigation, but it is believed to influence signaling pathways related to cell proliferation and apoptosis.

Antiviral Activity

Recent studies have indicated that derivatives of indole-based compounds exhibit significant antiviral properties. For instance, a series of compounds similar to 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide were evaluated for their activity against respiratory syncytial virus (RSV) and influenza A virus (IAV). Among these derivatives, several demonstrated low micromolar to sub-micromolar effective concentrations (EC50) against both viruses, indicating strong antiviral potential .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Indole derivatives are often studied for their ability to inhibit cancer cell growth. In vitro assays have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of indole derivatives, researchers synthesized multiple compounds and tested their activity against RSV and IAV. The results indicated that certain derivatives achieved significant inhibition of viral replication with EC50 values ranging from 0.5 to 5 µM. The most potent compounds were identified as promising candidates for further development as antiviral agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related indole compounds. The study revealed that specific derivatives induced apoptosis in human cancer cells through the activation of the p53 pathway. The IC50 values for these compounds ranged from 10 to 20 µM, highlighting their potential as therapeutic agents in cancer treatment .

Data Tables

Activity Type Target Pathogen/Cell Type IC50/EC50 (µM) Study Reference
AntiviralRSV0.5 - 5
AntiviralIAV0.5 - 5
AnticancerVarious Cancer Cell Lines10 - 20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.